3-(3-Bromophenyl)-3-methyloxetane
Overview
Description
Compounds with a structure similar to “3-(3-Bromophenyl)-3-methyloxetane” belong to a class of organic compounds known as aromatic ethers . These are aromatic compounds containing an ether group - an oxygen atom connected to two alkyl or aryl groups - substituted with a bromophenyl group .
Molecular Structure Analysis
The molecular structure of similar compounds is typically analyzed using techniques like X-ray crystallography . Density Functional Theory (DFT) studies are also common for understanding the electronic structure .Chemical Reactions Analysis
The chemical reactions of similar compounds can involve various transformations, such as C-C bond formation via Suzuki cross-coupling or borylation via the Miyaura reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence its properties .Scientific Research Applications
Synthesis and Polymerization
- Oxetane derivatives, including those related to 3-(3-Bromophenyl)-3-methyloxetane, have been used to synthesize cross-linked polyoxetane resins with a pendant bromide at the spacer end. These resins are soluble and elastic, demonstrating the versatility of oxetane derivatives in polymer chemistry (Motoi et al., 1988).
Copolymerization and Material Properties
- Azidomethyl-substituted oxetanes, closely related to this compound, were synthesized and copolymerized, leading to the investigation of their amorphous-crystalline and domain structures. This study illustrates the potential of oxetane derivatives in creating materials with specific physical properties (Mukhametshin et al., 2017).
Chemical Modification for Functional Polymers
- Polyoxetanes with ω-brom-2-oxaalkyl side chains were chemically modified to introduce various functional groups, demonstrating the utility of oxetane derivatives like this compound in the preparation of chemically diverse polyethers. This process is vital for creating polymers with specific, desired characteristics (Motoi et al., 1989).
Applications in Antimicrobial Agents
- Derivatives of this compound have been explored in the context of antimicrobial agents. For instance, compounds with structural similarities have shown promising antifungal effects against yeasts and molds, suggesting potential biomedical applications for this compound derivatives (Buchta et al., 2004).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors .
Mode of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may participate in electronically divergent processes with a metal catalyst .
Biochemical Pathways
Similar compounds have been involved in various biochemical pathways, including amino acids routes, vitamins pathways, energetic routes, lipid metabolism, and oxidative pathways .
Pharmacokinetics
A study on a similar compound, 1-(3′-bromophenyl)-heliamine, showed that the maximum concentration (cmax) reached 100 ± 045 h after oral administration . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .
Result of Action
Similar compounds have shown various effects at the molecular level, including changes in the expression of some compounds .
Action Environment
It’s worth noting that the success of similar compounds in sm cross-coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(3-bromophenyl)-3-methyloxetane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-10(6-12-7-10)8-3-2-4-9(11)5-8/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQATFJUFANHBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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